Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine
Overview
Description
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine (Spiro-PZA) is an organic compound that is widely used in scientific research. It is a heterocyclic amine with a six-membered ring containing two nitrogen atoms and two oxygen atoms. Spiro-PZA has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antidiabetic, and anti-cancer properties.
Scientific Research Applications
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Catalyst-free and oxidant-free tandem aza-Mannich/cyclization/aromatization of C,N-cyclic azomethine imines with enamides
- Application : This research developed a novel and efficient catalyst-free and oxidant-free tandem aza-Mannich/cyclization/aromatization reaction of C,N-cyclic azomethine imines with enamides .
- Method : This practical one-step protocol enables a simple and environmentally friendly route toward the straightforward synthesis of highly substituted 5,6-dihydropyrazolo .
- Results : Different types of enamides and enamines, especially enamides derived from marketed drugs as well as bioactive molecules, are suitable substrates .
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Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones
- Application : This research presents an innovative and efficient approach for the synthesis of 5,6-dihydropyrazolo .
- Method : This one-pot tandem reaction involves the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones, using K2CO3 as the base and DDQ as the oxidant .
- Results : The process results in functionalized 5,6-dihydropyrazolo with good yields .
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Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases
- Application : This research presents the design, synthesis, and evaluation of pyrazolo-[1,5-c]quinazolinone derivatives as potential cyclin-dependent kinase inhibitors .
- Method : An efficient, straightforward, and metal-free methodology was developed to rapidly access functionalised pyrazolo-[1,5-c]quinazolinones via a [3 + 2] dipolar cycloaddition and regioselective ring expansion process .
- Results : The synthesised compounds were characterised by methods such as NMR, HRMS, and HPLC . The in vitro antiproliferative activity against A549 cells (non-small cell lung cancer) was significant for some compounds .
-
Catalyst-free and oxidant-free tandem aza-Mannich/cyclization/aromatization of C,N-cyclic azomethine imines with enamides
- Application : This research developed a novel and efficient catalyst-free and oxidant-free tandem aza-Mannich/cyclization/aromatization reaction of C,N-cyclic azomethine imines with enamides .
- Method : This practical one-step protocol enables a simple and environmentally friendly route toward the straightforward synthesis of highly substituted 5,6-dihydropyrazolo .
- Results : Different types of enamides and enamines, especially enamides derived from marketed drugs as well as bioactive molecules, are suitable substrates .
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Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones
properties
IUPAC Name |
spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-6-3-7-11(10-6)4-8(1-2-8)5-12-7/h3H,1-2,4-5H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTFBNSOAUQTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN3C(=CC(=N3)N)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157964 | |
Record name | Spiro[cyclopropane-1,6′(7′H)-[5H]pyrazolo[5,1-b][1,3]oxazin]-2′-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-amine | |
CAS RN |
1707358-72-2 | |
Record name | Spiro[cyclopropane-1,6′(7′H)-[5H]pyrazolo[5,1-b][1,3]oxazin]-2′-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707358-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[cyclopropane-1,6′(7′H)-[5H]pyrazolo[5,1-b][1,3]oxazin]-2′-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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